molecular formula C7H14N2O3S B13005689 (S)-N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)propanamide

(S)-N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)propanamide

Katalognummer: B13005689
Molekulargewicht: 206.27 g/mol
InChI-Schlüssel: WVHIHJCNODJKCY-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)propanamide is a chemical compound characterized by its unique structure, which includes a thietane ring with a dioxido substituent and a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)propanamide typically involves the formation of the thietane ring followed by the introduction of the dioxido and methylamino substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-amino-1,1-dioxo-thietan-3-yl)methanol
  • 3-Thietanemethanamine, 3-methoxy-, 1,1-dioxide
  • (3-methoxy-1,1-dioxo-thietan-3-yl)methanamine hydrochloride

Uniqueness

(S)-N-(1,1-Dioxidothietan-3-yl)-2-(methylamino)propanamide stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H14N2O3S

Molekulargewicht

206.27 g/mol

IUPAC-Name

(2S)-N-(1,1-dioxothietan-3-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C7H14N2O3S/c1-5(8-2)7(10)9-6-3-13(11,12)4-6/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI-Schlüssel

WVHIHJCNODJKCY-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C(=O)NC1CS(=O)(=O)C1)NC

Kanonische SMILES

CC(C(=O)NC1CS(=O)(=O)C1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.